molecular formula C22H29N3O3S B2919420 2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690245-14-8

2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2919420
CAS No.: 690245-14-8
M. Wt: 415.55
InChI Key: VTWVTWLXEFDPMP-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide (CAS 690245-88-6) is a chemical compound of significant interest in medicinal chemistry research, particularly in the investigation of novel antiviral agents. With a molecular formula of C23H31N3O3S and a molecular weight of 429.58 g/mol, this benzenesulfonamide derivative is characterized by a tetramethyl-benzenesulfonamide group linked to a benzyl scaffold that incorporates a key N-methylpiperazine carboxamide moiety . The N-methylpiperazine group is a common building block in organic synthesis and is frequently utilized in the manufacture of various pharmaceutical drugs, underscoring the relevance of this compound in drug discovery research . The structural architecture of this compound places it within a class of molecules known to target viral proteins. Research into analogous benzenesulfonamide-containing compounds has demonstrated their potential as HIV-1 Capsid (CA) protein inhibitors . The CA protein is a promising therapeutic target in HIV treatment due to its pivotal roles in both early and late-stage events of the viral replication cycle . Compounds sharing this core structural motif have shown the ability to exhibit a dual-stage inhibition profile, disrupting both viral assembly and disassembly processes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for comprehensive information on handling, storage, and safety considerations prior to use.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-15-14-16(2)18(4)21(17(15)3)29(27,28)23-20-8-6-19(7-9-20)22(26)25-12-10-24(5)11-13-25/h6-9,14,23H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWVTWLXEFDPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in biological applications. This article reviews its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Nitration of 2,3,5,6-tetramethylbenzene to form 2,3,5,6-tetramethyl-1,4-dinitrobenzene.
  • Reduction of the dinitro compound to yield 2,3,5,6-tetramethyl-1,4-diaminobenzene.
  • Sulfonation of the diamine to produce the target sulfonamide compound.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. For example:

  • Compounds similar to this compound have shown moderate to good efficacy against various bacterial strains .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Recent studies have shown that piperazine derivatives can inhibit cell proliferation in cancer cell lines:

  • A related study demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 0.126 μM to higher concentrations against triple-negative breast cancer (TNBC) cell lines .

The biological effects of this compound may stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : It may also act on receptors related to cancer cell signaling pathways.

Case Study 1: Antimicrobial Screening

A series of sulfonamide derivatives were synthesized and tested for antimicrobial activity. The results indicated that most compounds exhibited moderate to excellent antimicrobial properties against selected bacterial strains .

CompoundActivity LevelBacterial Strain
5aModerateE. coli
5bExcellentS. aureus
5cLowP. aeruginosa

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that the compound significantly inhibited the growth of TNBC cells while showing less effect on non-cancerous cells:

  • For instance, treatment with a related compound resulted in a significant decrease in cell viability with an IC50 value of approximately 0.126 μM .

Comparative Analysis

Comparing this compound with similar compounds reveals its unique structural features that contribute to its distinct biological activities:

Compound NameStructure FeaturesNotable Activity
2,3,5,6-Tetramethylbenzene sulfonamideSimple sulfonamide structureModerate antimicrobial
Piperazine derivativesContains piperazine ringAnticancer properties
Other sulfonamidesVarying alkyl substitutionsBroad-spectrum activity

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituents on Benzene Piperazine Modification Molecular Weight (g/mol) Key Properties
Target Compound 2,3,5,6-tetramethyl 4-methylpiperazine-1-carbonyl 427.56 High lipophilicity (tetramethyl), moderate solubility (piperazine)
3-Methoxy-N-{4-[(4-phenylpiperazine-1-carbonyl)benzyl]benzenesulfonamide 3-methoxy 4-phenylpiperazine-1-carbonyl 465.57 Lower lipophilicity (methoxy), enhanced π-π stacking (phenyl)
N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide 4-methylsulfanyl 4-phenylpiperazine-1-carbonyl 495.66 Thioether group (polarizable), higher molecular weight
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide 4-chloro Piperidine-carbohydrazide 436.93 Chlorine (electron-withdrawing), carbohydrazide backbone
Key Observations:
  • Electron Effects: The target compound’s tetramethyl groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl in , NO₂ in ). This affects reactivity and binding interactions .
  • Solubility : The 4-methylpiperazine in the target compound improves aqueous solubility compared to purely aromatic piperazine derivatives (e.g., 4-phenylpiperazine in ) due to its basic nitrogen .
Key Observations:
  • The target compound’s synthesis would likely face steric challenges due to tetramethyl groups, reducing yields compared to less hindered analogues (e.g., ).
  • Microwave-assisted methods (e.g., ) could optimize reaction times and yields for similar compounds.
Table 3: Reported Activities of Analogues
Compound Biological Target IC₅₀/EC₅₀ Key Findings Reference
Target Compound Hypothetical: Kinase inhibition N/A Predicted enhanced cell permeability (tetramethyl) but possible reduced target affinity vs. polar analogues Inferred from
N-(3-(4-(4-Methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)nicotinamide Dopamine D3 receptor 12 nM High selectivity due to piperazine-carbonyl linkage
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides Carbonic anhydrase IX 4.8–38 nM Hydroxyphenyl group critical for binding
Benzenesulfonamide-triazoles Anticancer (Smo inhibition) 1.2–5.3 µM Thione tautomers enhance cytotoxicity
Key Observations:
  • The target compound’s tetramethyl groups may improve blood-brain barrier penetration but reduce binding to polar active sites (e.g., carbonic anhydrase in ).

Q & A

Q. What are the common synthetic routes for preparing 2,3,5,6-tetramethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide, and what critical reaction conditions must be controlled?

Answer: The synthesis typically involves two key steps:

Piperazine-carbonyl-phenyl intermediate formation : React 4-methylpiperazine with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) and 4-aminobenzoic acid derivatives under anhydrous conditions.

Sulfonamide coupling : React the intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF at 0–25°C .

Q. Critical Conditions :

  • Temperature control : Maintain 0–5°C during sulfonamide coupling to minimize side reactions.
  • Purification : Use normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) to isolate the product .
  • Stoichiometry : Optimize molar ratios (e.g., 1:1.2 for sulfonyl chloride to amine) to improve yields (reported 41–92% for analogous compounds) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

TechniqueApplicationKey ParametersReference
¹H/¹³C NMR Confirm substituent positions and purityAromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm)
XRPD Assess crystallinityPeaks at 2θ = 15–30° for crystalline phases
TGA/DSC Evaluate thermal stabilityDecomposition onset >200°C, melting point 150–190°C (analogous compounds)
Elemental Analysis Verify purityC: 62.1% calc vs 61.9% obs (for similar structures)

Q. How does the 4-methylpiperazine moiety influence the compound’s solubility and crystallinity?

Answer:

  • Solubility : The 4-methylpiperazine group enhances water solubility due to its basic nitrogen atoms, which facilitate protonation in acidic buffers (e.g., pH 4–6). However, the tetramethylbenzenesulfonamide core reduces solubility in polar solvents .
  • Crystallinity : Piperazine derivatives often form stable crystalline salts (e.g., HCl or phosphate salts) with distinct XRPD patterns. For example, phosphate salts of similar compounds show sharp peaks at 2θ = 18.5° and 22.3° .

Advanced Research Questions

Q. What strategies can resolve discrepancies between computational predictions and experimental crystallographic data for this compound’s molecular geometry?

Answer:

  • DFT Optimization : Use B3LYP/6-311++G** basis sets to refine bond lengths (e.g., C-N: 1.45 Å calc vs 1.47 Å expt) and torsional angles .
  • Multi-Parameter Refinement : Apply software like SHELXL to adjust thermal parameters and hydrogen bonding networks in X-ray datasets .
  • Validation : Cross-check computational results with experimental IR spectra (e.g., C=O stretch at 1680–1700 cm⁻¹) .

Q. How can synthetic yields be optimized when coupling the benzenesulfonamide and piperazine moieties?

Answer:

ParameterOptimization StrategyReference
Catalyst Use EDCI/HOBt for amide coupling (yield improvement: 20–30%)
Solvent Replace THF with DMF to enhance reaction homogeneity
Temperature Gradual warming from 0°C to RT post-coupling to minimize decomposition
Workup Precipitate crude product in ice-cold ether to remove unreacted reagents

Q. What advanced computational methods are recommended for predicting the binding affinity of this compound to dopamine receptors?

Answer:

  • Molecular Docking : Use AutoDock Vina with dopamine D3 receptor crystal structures (PDB: 3PBL). Focus on key residues: Asp110 (salt bridge) and Ser192 (hydrogen bonding) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-piperazine conformation in the receptor pocket .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (±1.5 kcal/mol accuracy for analogous ligands) .

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